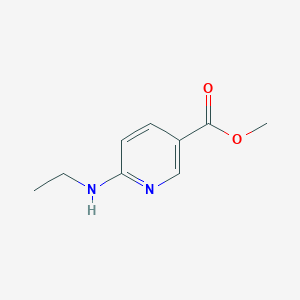

methyl 6-(ethylamino)nicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-(ethylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-10-8-5-4-7(6-11-8)9(12)13-2/h4-6H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRWWXCNTRUSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263960 | |

| Record name | Methyl 6-(ethylamino)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177759-45-4 | |

| Record name | Methyl 6-(ethylamino)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177759-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-(ethylamino)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization of Methyl 6 Ethylamino Nicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of methyl 6-(ethylamino)nicotinate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons, their chemical environments, and their proximity to neighboring protons. The spectrum is characterized by distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the ethyl group, and the protons of the methyl ester group.

The aromatic region typically displays signals for the three protons on the pyridine ring. The proton at the C-2 position is expected to appear as a doublet, coupled to the proton at C-4. The proton at C-4 would appear as a doublet of doublets, showing coupling to both the C-2 and C-5 protons. The C-5 proton signal would likely be a doublet, coupled to the C-4 proton.

The ethylamino group gives rise to a quartet for the methylene (B1212753) (-CH2-) protons, resulting from coupling with the three adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons, due to coupling with the two adjacent methylene protons. Furthermore, a broad singlet corresponding to the N-H proton of the amino group is anticipated, the chemical shift of which can be solvent-dependent. The methyl ester group (-OCH3) is typically observed as a sharp singlet, as these protons have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Pyridine) | 7.9 - 8.2 | d | ~2.0 |

| H-4 (Pyridine) | 7.5 - 7.8 | dd | ~8.0, 2.0 |

| H-5 (Pyridine) | 6.3 - 6.6 | d | ~8.0 |

| -NH- | Variable | br s | - |

| -OCH₃ (Ester) | 3.8 - 3.9 | s | - |

| -CH₂- (Ethyl) | 3.3 - 3.5 | q | ~7.2 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and instrument parameters.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, a total of nine distinct carbon signals are expected: five for the pyridine ring carbons, two for the ethyl group, one for the methyl ester, and one for the carbonyl carbon of the ester. The chemical shifts of the aromatic carbons provide insight into the electronic effects of the substituents on the pyridine ring. The carbonyl carbon of the ester group characteristically appears at a downfield chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 166 - 168 |

| C-6 (Pyridine) | 158 - 160 |

| C-2 (Pyridine) | 148 - 150 |

| C-4 (Pyridine) | 137 - 139 |

| C-3 (Pyridine) | 115 - 117 |

| C-5 (Pyridine) | 105 - 107 |

| -OCH₃ (Ester) | 51 - 53 |

| -CH₂- (Ethyl) | 38 - 40 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Correlation

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the H-4 and H-5 protons of the pyridine ring, and between the H-2 and H-4 protons. It would also clearly show the correlation between the -CH2- and -CH3 protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation). sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal for the ester's methyl group would correlate with the corresponding methyl carbon signal. sdsu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the molecular weight of the compound and offering clues to its structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of this compound. The exact mass is calculated based on the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This precise mass measurement is a critical step in confirming the molecular formula of a newly synthesized compound, distinguishing it from other potential structures with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is exceptionally useful for assessing the purity of volatile compounds like this compound. The sample is vaporized and passed through a chromatographic column, which separates the components of the mixture. Each separated component then enters the mass spectrometer, which generates a mass spectrum. The retention time from the GC provides one level of identification, while the mass spectrum provides another, more definitive confirmation. The resulting mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragment ions that can be used to confirm its identity by comparing it to known fragmentation patterns of similar compounds.

Table 3: Summary of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present within a molecule. This is achieved by measuring the absorption of infrared radiation, which causes the bonds within the molecule to vibrate at specific frequencies. The resulting IR spectrum is a unique "fingerprint" of the molecule, with different peaks corresponding to different types of bonds and vibrational modes (stretching, bending, etc.).

For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its key functional groups: the secondary amine, the ester, and the substituted pyridine ring.

Expected Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Secondary Amine (N-H) | N-H Stretch | 3300 - 3500 | Moderate |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak to Moderate |

| Aliphatic C-H (ethyl & methyl) | C-H Stretch | 2850 - 3000 | Moderate to Strong |

| Ester (C=O) | C=O Stretch | 1700 - 1750 | Strong |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 | Moderate to Strong |

| Ester (C-O) | C-O Stretch | 1000 - 1300 | Strong |

| Secondary Amine (C-N) | C-N Stretch | 1020 - 1220 | Moderate |

| Aromatic C-H | C-H Bend (out-of-plane) | 690 - 900 | Moderate to Strong |

The N-H stretching vibration of the secondary amine is anticipated to appear as a single, moderately intense peak in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations from the pyridine ring would likely be observed as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching from the ethyl and methyl groups will produce stronger absorptions just below 3000 cm⁻¹.

One of the most prominent peaks in the spectrum is expected to be the strong absorption from the ester's carbonyl (C=O) group, typically found between 1700 and 1750 cm⁻¹. The exact position of this peak can be influenced by the electronic effects of the pyridine ring. The stretching vibrations of the C=C and C=N bonds within the pyridine ring will give rise to a series of moderate to strong absorptions in the 1400-1600 cm⁻¹ region.

Furthermore, the C-O stretching of the ester group will likely result in a strong band in the 1000-1300 cm⁻¹ range. The C-N stretching of the secondary amine is also expected in a similar region. Finally, the out-of-plane C-H bending vibrations of the substituted pyridine ring will produce characteristic absorptions in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern of the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The chromophore in this compound is the substituted pyridine ring system. The presence of the electron-donating ethylamino group and the electron-withdrawing methyl ester group on the pyridine ring is expected to significantly influence its electronic absorption spectrum.

Expected UV-Vis Absorption Maxima (λmax) for this compound:

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 260 - 300 |

| n → π | > 300 |

It is anticipated that this compound will display a strong absorption band in the 260-300 nm range, corresponding to a π → π* transition within the aromatic system. A weaker absorption band at a longer wavelength, likely above 300 nm, corresponding to an n → π* transition involving the non-bonding electrons on the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, may also be observed. The exact λmax and the molar absorptivity (a measure of how strongly the molecule absorbs light at a given wavelength) would need to be determined experimentally.

Computational Chemistry and Theoretical Studies of Methyl 6 Ethylamino Nicotinate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wisc.edu It is a popular choice for geometry optimization and conformational analysis due to its favorable balance of accuracy and computational cost.

Geometry Optimization: The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For methyl 6-(ethylamino)nicotinate, this would involve using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) to find the coordinates that correspond to the minimum energy on the potential energy surface. scbt.com This process yields important structural parameters such as bond lengths, bond angles, and dihedral angles.

A hypothetical data table for the optimized geometry of the most stable conformer of this compound would resemble the following:

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (ethylamino) | e.g., 1.38 Å |

| Bond Length | C=O (ester) | e.g., 1.22 Å |

| Bond Angle | C-N-C (ethylamino) | e.g., 121° |

| Dihedral Angle | C-C-N-C | e.g., 180° |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT geometry optimization.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. mdpi.combldpharm.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. malayajournal.org

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. uni-muenchen.de A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. uni-muenchen.de For this compound, FMO analysis would reveal the regions of the molecule where the HOMO and LUMO are localized, thus indicating the likely sites for electrophilic and nucleophilic attack, respectively.

| Orbital | Energy (eV) | Description |

| HOMO | (Calculated Value) | Indicates electron-donating ability and likely sites for electrophilic attack. |

| LUMO | (Calculated Value) | Indicates electron-accepting ability and likely sites for nucleophilic attack. |

| HOMO-LUMO Gap | (Calculated Value) | Relates to chemical reactivity and stability. |

Note: This table illustrates the type of data obtained from an FMO analysis.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. researchgate.netfishersci.com The MEP is mapped onto the electron density surface of the molecule, using a color scale to represent different potential values.

Negative Regions (Red/Yellow): These areas correspond to an excess of electrons and are susceptible to electrophilic attack. For this compound, these regions would likely be found around the nitrogen and oxygen atoms due to their high electronegativity.

Positive Regions (Blue): These areas indicate an electron deficiency and are prone to nucleophilic attack. These would be expected near the hydrogen atoms. nih.gov

Neutral Regions (Green): These represent areas with a near-zero potential.

An MEP analysis of this compound would provide a clear visual guide to its reactive sites and intermolecular interaction preferences. fishersci.com

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. uba.arq-chem.com This method allows for the quantification of intramolecular interactions, such as hyperconjugation, and provides a more chemically intuitive picture of electron delocalization than canonical molecular orbitals.

For this compound, NBO analysis would:

Determine the natural atomic charges on each atom, offering a more robust measure than Mulliken charges. nih.gov

Analyze the hybridization of atomic orbitals in forming bonds.

Quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a measure of their significance. For instance, the interaction between the lone pair of the amino nitrogen and the antibonding orbitals of the pyridine (B92270) ring would be of particular interest. researchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| e.g., LP(N) | e.g., π(C-C) | (Calculated Value) |

| e.g., σ(C-H) | e.g., σ(C-N) | (Calculated Value) |

Note: This table illustrates the type of data generated from an NBO analysis.

Fukui functions are reactivity descriptors derived from DFT that help to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. q-chem.comnih.gov The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the system. nih.gov

By condensing the Fukui function to individual atomic sites, one can determine the following:

f+: Indicates the propensity of a site for nucleophilic attack (attack by an electron donor).

f-: Indicates the propensity of a site for electrophilic attack (attack by an electron acceptor).

f0: Indicates the propensity of a site for radical attack.

For this compound, calculating the Fukui indices for each atom would provide a quantitative measure of its local reactivity, complementing the qualitative predictions from MEP and FMO analyses. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics in Solvation

While quantum chemical calculations typically model a molecule in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide insights into the behavior of a molecule in an explicit solvent environment over time.

For this compound, an MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water) and solving Newton's equations of motion for all atoms in the system. This would allow for the study of:

Conformational Stability: By tracking the dihedral angles of the ethylamino and ester groups over time, one can assess the stability of different conformers in solution and the frequency of transitions between them.

Solvation Structure: The simulation would reveal how solvent molecules arrange around the solute, including the formation and dynamics of hydrogen bonds between the ethylamino and ester groups of this compound and the surrounding water molecules.

Dynamic Properties: MD simulations can be used to calculate various dynamic properties, such as diffusion coefficients and rotational correlation times, which are important for understanding the molecule's behavior in a liquid environment.

Molecular Docking Investigations for Predictive Ligand-Target Interactions (General Principles)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its target protein.

In the context of this compound, molecular docking studies would typically involve the following steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound is generated and optimized to its lowest energy conformation. A relevant biological target, such as a receptor or enzyme, is selected based on the therapeutic area of interest. For nicotinic acid derivatives, potential targets include nicotinic acetylcholine (B1216132) receptors (nAChRs) or enzymes involved in metabolic pathways. researchgate.netsci-hub.se The protein structure is typically obtained from a repository like the Protein Data Bank (PDB) and prepared by adding hydrogen atoms, assigning charges, and defining the binding site.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site of the receptor. The algorithm samples a large number of possible orientations and conformations of the ligand and scores them based on a scoring function. This function estimates the binding free energy, with lower scores generally indicating a more favorable binding interaction.

Analysis of Docking Results: The resulting docked poses are analyzed to understand the nature of the interactions between this compound and the target protein. Key interactions include hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the binding pocket. For instance, studies on related nicotinic acid derivatives have highlighted the importance of interactions with specific residues in their respective binding sites. nih.govnih.gov

While specific molecular docking data for this compound is not widely available in published literature, studies on analogous compounds provide a framework for the expected interactions. For example, docking studies on various nicotinic acid derivatives have been performed to understand their binding to different receptors, such as the P2Y12 receptor and various enzymes. researchgate.netd-nb.info These studies reveal common interaction patterns, such as the formation of hydrogen bonds via the pyridine nitrogen or the carbonyl oxygen of the ester group.

Table 1: Illustrative Molecular Docking Results for a Hypothetical Nicotinic Acid Derivative

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Nicotinic Acetylcholine Receptor α4β2 | -8.5 | TrpB 149, TyrA 93 | π-π stacking, Hydrogen bond |

| Fatty Acid Synthase | -7.2 | Ser 2150, His 2351 | Hydrogen bond, Hydrophobic |

| Cyclooxygenase-2 (COX-2) | -9.1 | Arg 513, Tyr 385 | Hydrogen bond, Electrostatic |

This table is illustrative and based on typical findings for nicotinic acid derivatives, not specific data for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies via Computational Methods

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable for predicting the activity and properties of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR)

A QSAR model for this compound would correlate its structural features with a specific biological activity, such as its binding affinity to a receptor or its inhibitory concentration against an enzyme. The development of a QSAR model typically involves:

Data Set Collection: A series of compounds with known biological activities, including this compound and its analogs, is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. The predictive power of the model is then rigorously validated.

Studies on 6-substituted nicotine (B1678760) derivatives have shown that a combination of the lipophilicity (π) and the molar volume (ΔMOL VOL) of the substituent at the 6-position can effectively predict the binding affinity to nicotinic acetylcholine receptors. researchgate.net A similar approach could be applied to a series of 6-substituted nicotinates including this compound.

Table 2: Illustrative QSAR Model for Receptor Affinity of 6-Substituted Nicotinates

| Descriptor | Coefficient | Description |

| logP | 0.85 | Logarithm of the octanol-water partition coefficient (lipophilicity) |

| Molar Volume | -0.25 | A measure of the molecule's size |

| Constant | 2.50 | Intercept of the regression equation |

This table presents a hypothetical QSAR model to illustrate the concept. The equation would be of the form: pKi = 2.50 + 0.85logP - 0.25Molar Volume.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are developed in a similar manner to QSAR models, but they predict physicochemical properties instead of biological activity. For this compound, QSPR models could be used to predict properties such as boiling point, solubility, and chromatographic retention times. researchgate.net

For example, a QSPR study on a series of nicotinic acid esters demonstrated a strong correlation between their retention times in reversed-phase chromatography and their calculated lipophilicity (logP) values. researchgate.net This allows for the prediction of the chromatographic behavior of new esters based on their structure.

Table 3: Illustrative QSPR Model for a Physicochemical Property of Nicotinic Acid Esters

| Property | Model Equation | Correlation Coefficient (R²) |

| Boiling Point (°C) | BP = 150.2 + 25.7 * (Molecular Weight)^0.5 | 0.92 |

| Aqueous Solubility (logS) | logS = 0.5 - 0.8 * logP | 0.88 |

This table provides examples of hypothetical QSPR models.

Chemical Reactivity and Transformation Pathways of Methyl 6 Ethylamino Nicotinate

Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring, while aromatic, exhibits different reactivity compared to benzene (B151609) due to the presence of the electronegative nitrogen atom. This nitrogen atom deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6).

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less facile than on benzene due to the ring's lower electron density. youtube.com The reaction typically requires harsh conditions, and the incoming electrophile is directed to the 3- and 5-positions, which are meta to the ring nitrogen. youtube.com

In methyl 6-(ethylamino)nicotinate, the outcome of EAS is controlled by the combined directing effects of the substituents already present: the ethylamino group at C6 and the methyl carboxylate group at C3.

Ethylamino Group (-NHCH₂CH₃): This is a potent activating group due to the lone pair on the nitrogen atom, which can be donated into the ring through resonance. It is an ortho, para-director.

Methyl Carboxylate Group (-COOCH₃): This is a deactivating group, withdrawing electron density from the ring both inductively and by resonance. It is a meta-director.

Considering the positions on the ring relative to these substituents:

The C5 position is ortho to the activating ethylamino group and meta to the deactivating carboxylate group.

The C4 position is meta to the ethylamino group and ortho to the carboxylate group.

The C2 position is para to the ethylamino group and meta to the carboxylate group.

The powerful activating and ortho, para-directing effect of the amino group is generally dominant. Therefore, electrophilic substitution is strongly favored at the positions ortho and para to it. In the case of a related compound, ethyl 6-chloro-4-(methylamino)nicotinate, the amino group directs electrophilic substitution to the 5-position. Consequently, for this compound, electrophilic attack is most likely to occur at the C5 position, which is synergistically favored by being ortho to the strongly activating ethylamino group and meta to the deactivating ester group. Attack at the C2 position, while para to the amino group, is sterically hindered and electronically disfavored by its proximity to the ring nitrogen.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Relation to -NHCH₂CH₃ (Activating) | Relation to -COOCH₃ (Deactivating) | Predicted Reactivity |

|---|---|---|---|

| C2 | Para | Meta | Low (Steric hindrance, proximity to N) |

| C4 | Meta | Ortho | Low |

Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃), though the specific conditions would need to be optimized to account for the potential side reactions of the amino and ester groups. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine derivatives, especially when a good leaving group is present at the C2, C4, or C6 positions. pressbooks.pub The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub

While this compound itself does not possess a conventional leaving group for SNAr, its synthesis often starts from precursors that do. For instance, the synthesis of the closely related ethyl 6-chloro-4-(ethylamino)nicotinate involves the reaction of ethyl 4,6-dichloronicotinate with ethylamine (B1201723). In this SNAr reaction, the amine selectively displaces the chlorine atom at the 4-position. Similarly, methyl 6-chloro-5-nitronicotinate reacts with methylamine (B109427) to replace the chlorine at the C6 position. ambeed.com The regioselectivity of these reactions can often be controlled by reaction conditions and the nature of the nucleophile. google.com

The ethylamino group in the target compound is not a good leaving group. Therefore, for SNAr to occur on this compound, a prior modification to convert the ethylamino group into a better leaving group, such as a diazonium salt, would be necessary, though this can be challenging with aminopyridines.

Chemical Modifications of the Ethylamino Substituent

The secondary amine of the ethylamino group is a key site for chemical transformations, offering pathways to a variety of derivatives.

The nitrogen atom of the ethylamino group possesses a lone pair of electrons, making it nucleophilic. It can readily react with electrophiles such as alkyl halides and acylating agents. researchgate.net

Alkylation: N-alkylation can be achieved by treating the compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the acid produced. nih.gov This reaction converts the secondary amine into a tertiary amine. For example, the synthesis of N-alkylaminopyridines is a well-established process. google.comresearchgate.netchemrxiv.org Over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction if an excess of the alkylating agent is used. youtube.com

Acylation: The amine can be acylated by reaction with acyl chlorides, acid anhydrides, or carboxylic acids (under coupling conditions) to form the corresponding amide. researchgate.netlookchem.comrsc.org For example, reactions of various aminopyridines with endic anhydride (B1165640) proceed chemoselectively at the exocyclic amino group. researchgate.net This acylation is a common method for creating more complex structures and can sometimes lead to cyclization reactions. publish.csiro.au

Table 2: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | Methyl 6-(ethyl(methyl)amino)nicotinate bldpharm.com |

| N-Alkylation | Benzyl Bromide (BnBr) | Methyl 6-(N-benzyl-N-ethylamino)nicotinate |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Methyl 6-(N-acetyl-N-ethylamino)nicotinate |

Direct oxidation or reduction of the N-ethylamino group is less common and can be challenging without affecting other parts of the molecule.

Oxidation: Strong oxidizing agents can lead to complex mixtures or degradation of the pyridine ring. However, controlled oxidation is possible. The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using reagents like peroxy acids (e.g., m-CPBA). scripps.eduorganic-chemistry.org This transformation significantly alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. Oxidation of the ethylamino group itself is less predictable but could potentially lead to hydroxylamines or, with cleavage, to the corresponding nitro compound under very harsh conditions. A related compound, ethyl 6-chloro-4-(ethylamino)nicotinate, has been noted to be oxidizable to form corresponding carboxylic acids, which may imply oxidation of the substituent.

Reduction: The reduction of a simple secondary alkylamine group is not a typical transformation as it is already in a low oxidation state. Catalytic hydrogenation would likely reduce the pyridine ring before affecting the amino group. The reduction of N-acyl derivatives (amides) formed via acylation (see 5.2.1) is a viable route to introduce different alkyl groups. For example, reduction of an N-acetyl group with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would regenerate the N-ethylamino group, but if an N-benzoyl group were reduced, it would yield an N-benzyl-N-ethylamino group.

Ester Hydrolysis and Transesterification Reactions of the Carboxylate Group

The methyl carboxylate group at the C3 position is susceptible to typical ester reactions.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-(ethylamino)nicotinic acid. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidic workup. pharmacompass.comdrugbank.com Acid-catalyzed hydrolysis is also possible but may require harsher conditions and risks protonating the basic nitrogen atoms in the molecule. The hydrolysis of methyl nicotinate (B505614) to nicotinic acid is a well-documented transformation. drugbank.comnih.govguidechem.comnih.gov

Transesterification: This reaction involves the exchange of the methyl group of the ester for a different alkyl or aryl group from an alcohol. researchgate.net Transesterification can be catalyzed by either acids or bases. google.com For example, heating this compound in a large excess of ethanol (B145695) with an acid catalyst would lead to the formation of ethyl 6-(ethylamino)nicotinate. A procedure for the transesterification of methyl nicotinate with bulky alcohols like menthol (B31143) using butyllithium (B86547) to form the corresponding lithium alkoxide has been described in detail. orgsyn.org This method is efficient for converting methyl esters to other esters under relatively mild conditions. researchgate.netorgsyn.org

Table 3: Reactions of the Carboxylate Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Base-catalyzed Hydrolysis | 1. NaOH (aq), Δ 2. H₃O⁺ | 6-(Ethylamino)nicotinic acid |

| Acid-catalyzed Transesterification | Ethanol (excess), H⁺, Δ | Ethyl 6-(ethylamino)nicotinate |

Cross-Coupling Reactions for Extended Molecular Architectures

The strategic functionalization of the pyridine ring of this compound is pivotal for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, represent powerful tools for creating new carbon-carbon bonds, thereby enabling the extension of the molecular architecture of the parent molecule. While direct experimental data for this compound in these specific transformations is not extensively documented in readily accessible literature, the reactivity of structurally similar substituted pyridines provides a strong basis for predicting its behavior and outlining potential synthetic pathways.

The presence of the electron-donating ethylamino group at the 6-position and the electron-withdrawing methyl ester at the 3-position influences the electronic properties of the pyridine ring. For cross-coupling reactions to occur, a leaving group, typically a halogen (e.g., Cl, Br, I) or a triflate, is required on the pyridine ring. Assuming the synthesis of a halogenated precursor, such as methyl 5-bromo-6-(ethylamino)nicotinate, these cross-coupling reactions can be envisaged to proceed effectively.

Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This reaction is widely used for the synthesis of biaryls and other conjugated systems. For a hypothetical substrate like methyl 5-bromo-6-(ethylamino)nicotinate, a Suzuki-Miyaura coupling with an arylboronic acid would yield a 5-aryl-6-(ethylamino)nicotinate derivative.

The general reaction scheme would be as follows:

Reaction of methyl 5-bromo-6-(ethylamino)nicotinate with an arylboronic acid in the presence of a palladium catalyst and a base to yield a 5-aryl derivative.

Key to the success of such a transformation is the selection of the appropriate catalyst, ligand, and base. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, are known to be effective for the cross-coupling of heteroaryl halides.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Substituted Pyridines

| Entry | Aryl Halide Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 |

| 2 | Methyl 5-bromo-2-methoxynicotinate | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 92 |

| 3 | Ethyl 6-chloronicotinate | 3-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 88 |

This table presents plausible conditions for the Suzuki-Miyaura coupling of a bromo-substituted derivative of this compound based on successful reactions reported for analogous pyridine systems. The yields are indicative of what might be expected for these related transformations.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. This reaction provides a direct method for the vinylation of aryl and heteroaryl systems. Applying this to a halogenated derivative of this compound would allow for the introduction of a variety of alkenyl substituents at the position of the halide.

The general reaction scheme is depicted below:

Heck coupling of methyl 5-bromo-6-(ethylamino)nicotinate with an alkene to introduce a vinyl group at the 5-position.

The choice of catalyst and reaction conditions in the Heck reaction is crucial for achieving high yields and controlling the regioselectivity and stereoselectivity of the newly formed double bond.

Table 2: Plausible Conditions for Heck Reaction on a Substituted Pyridine Ring

| Entry | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | 100 | 78 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMF | 120 | 85 |

| 3 | 1-Octene | Pd(OAc)₂ / DavePhos | K₂CO₃ | Dioxane | 110 | 72 |

This table outlines potential conditions for the Heck reaction on a bromo-substituted derivative of this compound, extrapolated from established protocols for other pyridyl halides. The indicated yields are representative of those achieved for these related substrates.

Sonogashira Reaction

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is instrumental in the synthesis of arylalkynes, which are valuable precursors for more complex structures. The Sonogashira coupling of a halogenated this compound would lead to the corresponding alkynyl-substituted derivative.

The general reaction scheme is as follows:

Sonogashira coupling of methyl 5-bromo-6-(ethylamino)nicotinate with a terminal alkyne.

The reaction is generally carried out under mild conditions and tolerates a wide range of functional groups.

Table 3: Anticipated Conditions for Sonogashira Coupling of a Substituted Pyridine

| Entry | Terminal Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 90 |

| 2 | 1-Heptyne | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 80 | 82 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / CuI | i-Pr₂NH | Toluene | 70 | 88 |

This table provides hypothetical yet feasible conditions for the Sonogashira reaction on a bromo-substituted derivative of this compound, based on the successful application of this methodology to other pyridine substrates. The yields are illustrative of what can be expected in these related systems.

Design and Synthesis of Analogues and Derivatives of Methyl 6 Ethylamino Nicotinate

Modification of the Ester Moiety (e.g., Ethyl, Benzyl (B1604629), Substituted Methyl Esters)

The ester functional group at the C-3 position of the pyridine (B92270) ring is a critical component for the biological activity of this class of compounds. Its role as a hydrogen bond acceptor has been noted in receptor binding. gu.se Research has shown that changing the methyl ester to other alkyl esters, such as an ethyl ester, is a common modification. For instance, ethyl 6-aminonicotinate derivatives have been extensively studied as P2Y12 receptor antagonists. gu.se

The synthesis of these ester analogues typically involves standard esterification procedures. For example, 6-methylnicotinic acid can be refluxed in methanol (B129727) saturated with gaseous hydrogen chloride to yield methyl 6-methylnicotinate (B8608588). prepchem.com A similar process using a different alcohol, such as ethanol (B145695) or benzyl alcohol, would yield the corresponding ester. An alternative method involves reacting 6-aminonicotinic acid with an alkali carbonate in dimethylformamide (DMF) to form the salt, which is then reacted with the appropriate alkyl halide. google.com

Bioisosteric replacement of the ester is another strategy employed to improve metabolic stability while retaining activity. One such replacement involves substituting the 3-ethoxycarbonyl group with a 5-ethyl-oxazole moiety. gu.se This modification led to compounds with enhanced metabolic stability, although it was accompanied by a decrease in potency. gu.se

Table 1: Examples of Ester Moiety Modification in 6-(Amino)nicotinate Analogues

| Starting Material | Reagent/Condition | Modified Product | Research Focus | Citation |

| 6-Methylnicotinic acid | Methanol, HCl (gas) | Methyl 6-methylnicotinate | General Synthesis | prepchem.com |

| 6-Aminonicotinic acid | Sodium Carbonate, DMF; then 3-chloromethylpyridine HCl | Nicotinyl ester of 6-aminonicotinic acid | General Synthesis | google.com |

| Ethyl 6-piperazinylnicotinates | Sulfonylating agents | Ethyl 6-aminonicotinate sulfonylureas | P2Y12 Receptor Antagonists | gu.se |

| 3-Ethoxycarbonyl pyridine derivative | Multi-step synthesis | 5-Ethyl-oxazole derivative | P2Y12 Receptor Antagonists / Metabolic Stability | gu.se |

Variation of the Amine Substituent (e.g., Alkyl, Cycloalkyl, Aryl Amines, Heterocyclic Amines)

The substituent attached to the amino group at the C-6 position significantly influences the compound's properties. Modifications range from simple alkyl groups to more complex cyclic and aromatic systems. For example, in the development of P2Y12 receptor antagonists, a series of ethyl 6-piperazinylnicotinates linked to a urea (B33335) moiety were synthesized. gu.se This highlights the use of heterocyclic amines in this position.

The synthesis of these N-substituted analogues is often achieved through nucleophilic aromatic substitution. For instance, reacting methyl 6-chloronicotinate with an appropriate amine, such as aniline, in the presence of an acid catalyst like para-toluenesulfonic acid, yields the corresponding 6-(arylamino)nicotinate. mdpi.com Similarly, reacting ethyl 4,6-dichloronicotinate with methylamine (B109427) or isopropylamine (B41738) leads to the formation of ethyl 6-chloro-4-(methylamino)nicotinate and its isopropylamino analogue, respectively. This demonstrates the straightforward introduction of various alkylamino groups.

The nature of the amine substituent can be further elaborated. For instance, N-alkylation can introduce a second, different substituent on the nitrogen. The synthesis of 6-(ethyl(methyl)amino)methyl)nicotinic acid represents such a disubstituted amine derivative. sigmaaldrich.com

Table 2: Examples of Amine Substituent Variation in 6-(Amino)nicotinate Analogues

Introduction of Additional Substituents on the Pyridine Core (e.g., Halogens, Nitro Groups, Alkyl Groups)

Introducing substituents onto the pyridine core is a key strategy to modulate the electronic properties and steric profile of the molecule. The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq However, substitution is possible under specific conditions, often requiring harsh reagents or the use of a pyridine-N-oxide intermediate to enhance reactivity. bhu.ac.in

For nucleophilic substitution, halogenated pyridines are common starting materials. For instance, ethyl 4,6-dichloronicotinate serves as a precursor for introducing amine substituents at the 4- and 6-positions. The regioselectivity of such reactions can be influenced by the nature of existing substituents and the reaction solvent. gu.se

The introduction of an alkyl group, such as a methyl group at the C-2 position, has been explored. gu.se The synthesis of ethyl 6-amino-5-benzyl-2-methylnicotinate demonstrates the feasibility of having both alkyl and benzyl substituents on the pyridine core. thieme-connect.com Nitration of the pyridine ring typically requires vigorous conditions (e.g., fuming nitric acid and sulfuric acid at high temperatures) and often results in substitution at the 3-position. youtube.com A more controlled approach involves the nitration of a pyridine-N-oxide, which directs the nitro group to the 4-position, followed by deoxygenation. bhu.ac.in

Table 3: Examples of Pyridine Core Substitution in Nicotinate (B505614) Analogues

Advanced Research Applications of Methyl 6 Ethylamino Nicotinate and Its Analogues in Chemical Science

Utilization as Versatile Synthetic Building Blocks in Complex Molecule Synthesis

The chemical structure of methyl 6-(ethylamino)nicotinate and its analogues offers multiple reactive sites, making them exceptionally useful as versatile building blocks in the synthesis of complex molecules. The primary amino group of analogues like methyl 6-aminonicotinate provides a nucleophilic center that can readily undergo a variety of chemical transformations, while the pyridine (B92270) ring and the methyl ester group can be further modified.

This versatility has been demonstrated in the synthesis of a range of important pyridine derivatives. georganics.sk For instance, methyl 6-aminonicotinate has been employed as a crucial starting material for the synthesis of selective inhibitors for histone deacetylase 3 (HDAC3), a class of enzymes implicated in cancer progression. georganics.sk It has also served as a key substrate in the development of glucokinase activators, which are being investigated as a potential therapeutic approach for diabetes. georganics.sk

Furthermore, related structures such as methyl 6-methylnicotinate (B8608588) have been utilized as a precursor in the multi-step synthesis of 6-methyl nicotine (B1678760). This process involves a series of reactions, including ester condensation, ring-opening, reduction, halogenation, and amination ring-closure, to build the final complex structure, highlighting the foundational role of the substituted methyl nicotinate (B505614) core.

The general synthetic utility of these building blocks is summarized in the table below:

| Building Block | Complex Molecule Synthesized | Therapeutic Area/Application |

| Methyl 6-aminonicotinate | Histone deacetylase 3 (HDAC3) inhibitors | Oncology |

| Methyl 6-aminonicotinate | Glucokinase activators | Diabetes |

| Methyl 6-methylnicotinate | 6-Methyl nicotine | Organic Synthesis |

Role in the Development of Novel Organic Reagents and Catalysts

The pyridine nucleus is a fundamental heterocyclic scaffold that is integral to many areas of chemistry, including catalysis. Pyridine and its derivatives can act as ligands in coordination chemistry, forming complexes with transition metals that are essential in many catalytic processes. youtube.com The electronic properties of the pyridine ring can be modulated by the introduction of substituents, which in turn influences the properties of the resulting metal complexes and their catalytic activity.

While specific examples detailing the use of this compound in the development of novel organic reagents or catalysts are not extensively documented, the broader class of pyridine derivatives has been widely explored. For example, palladium(II) complexes featuring various pyridine-based ligands have been shown to be effective precatalysts for important carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The functionalization of the pyridine ring with either electron-donating or electron-withdrawing groups can lead to significant changes in the physicochemical and catalytic properties of these coordination compounds. acs.org Given this precedent, the amino and ester functional groups on this compound provide handles for its incorporation into more complex ligand structures for the development of new catalytic systems.

Exploration in Materials Science for Functional Molecular Systems (e.g., Dyes for Polyester (B1180765) Fabrics)

In the realm of materials science, functionalized pyridine derivatives are valuable precursors for creating functional molecular systems, such as dyes. Specifically, aminopyridine derivatives are used in the synthesis of azo disperse dyes, which are a major class of synthetic dyes used for coloring hydrophobic fibers like polyester. nih.gov

The synthesis of these dyes typically involves a two-step process:

Diazotization: The primary aromatic amino group of an aminopyridine derivative is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt.

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, aniline, or another heterocyclic compound. This electrophilic substitution reaction forms a stable azo compound, characterized by the -N=N- linkage, which acts as the chromophore responsible for the color of the dye.

The properties of the final dye, such as its color, colorfastness (resistance to washing, light, and rubbing), and affinity for the fabric, can be fine-tuned by modifying the chemical structures of both the aminopyridine precursor and the coupling component. sapub.org The heterocyclic nature of the pyridine ring in these dyes often contributes to excellent sublimation fastness on the dyed fibers. nih.gov The application of these dyes to polyester fabrics is typically carried out using a high-temperature dyeing method. sapub.org

| Dye Precursor Class | Dye Type | Application | Key Properties |

| Aminopyridine Derivatives | Azo Disperse Dyes | Dyeing of Polyester Fabrics | Good fastness properties (light, washing, perspiration), bright shades |

Investigational Studies for Biological Target Interaction and Ligand Design (excluding human data)

The nicotinic acid and nicotinamide (B372718) scaffolds, to which this compound belongs, are privileged structures in medicinal chemistry. They are frequently used as a starting point for the design and synthesis of new therapeutic agents due to their ability to interact with a wide range of biological targets.

Glucagon (B607659) Receptors: The glucagon receptor is a key target in the management of type 2 diabetes. Antagonizing this receptor can help to control hepatic glucose production. While direct use of this compound is not specified, the development of small-molecule glucagon receptor antagonists is an active area of research where diverse heterocyclic scaffolds are employed to achieve high affinity and selectivity. nih.gov

Kinase Inhibitors: Dysregulated kinase activity is implicated in numerous diseases, particularly cancer. A series of nicotinamide derivatives have been synthesized and evaluated as inhibitors of Aurora kinases, which are overexpressed in many tumors. nih.gov Similarly, novel nicotinic acid derivatives have been designed as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating the utility of this scaffold in developing potent anticancer agents. nih.gov

Acetylcholinesterase Modulators: Acetylcholinesterase inhibitors are used to treat the symptoms of Alzheimer's disease. The design of new modulators for this enzyme and for nicotinic acetylcholine (B1216132) receptors is an ongoing effort in neuroscience research, with various heterocyclic compounds being investigated.

As mentioned previously, methyl 6-aminonicotinate serves as a building block for compounds that are subsequently tested in enzyme inhibition studies. georganics.sk For example, the synthesized glucokinase activators are evaluated in vitro to determine their efficacy in enhancing the activity of the glucokinase enzyme. Similarly, the HDAC3 inhibitors derived from this precursor are subjected to in vitro assays to measure their potency and selectivity against the target enzyme. These non-human, in vitro studies are a critical step in the drug discovery process, providing essential data on the mechanism of action and potential of new chemical entities.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a lead compound to understand how these changes affect its biological activity. The goal is to identify the key structural features responsible for the desired pharmacological effect and to optimize the compound's potency, selectivity, and pharmacokinetic properties.

For nicotinamide and nicotinic acid derivatives, SAR studies have been extensively conducted. For example, in the development of novel antifungal agents, a series of nicotinamide derivatives were synthesized and tested, revealing that the position of certain substituents was critical for their antifungal activity. nih.gov Another study on nicotinamide derivatives as ALKBH2 inhibitors established a clear SAR, leading to the discovery of a potent and selective inhibitor. nih.gov These investigations typically involve creating a library of related compounds by altering substituents at various positions on the pyridine ring and the side chains. The biological activity of each compound is then measured, and the results are analyzed to build a model of the SAR. This iterative process of design, synthesis, and testing is crucial for optimizing lead compounds into potential drug candidates.

Future Directions and Emerging Research Avenues for Methyl 6 Ethylamino Nicotinate Chemistry

Green Chemistry Approaches in Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in the synthesis of heterocyclic compounds, including derivatives of nicotinic acid. Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of methyl 6-(ethylamino)nicotinate. A significant area of interest is the application of biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, thereby reducing energy consumption and waste generation.

For instance, the use of immobilized enzymes in continuous-flow systems for the synthesis of nicotinamide (B372718) derivatives has demonstrated high yields and significantly reduced reaction times. mdpi.com This approach, which can be adapted for the synthesis of this compound, often employs environmentally friendly solvents and allows for the reuse of the biocatalyst, further enhancing its green credentials. mdpi.com The development of such enzymatic processes aligns with the growing demand for sustainable pharmaceutical manufacturing. mdpi.com

Key features of green chemistry approaches applicable to the synthesis of this compound and its analogues are summarized in the table below.

| Green Chemistry Principle | Application in Synthesis of this compound Analogues |

| Catalysis | Utilization of biocatalysts (e.g., lipases) or other reusable catalysts to improve reaction efficiency and reduce waste. mdpi.comethernet.edu.et |

| Safer Solvents and Auxiliaries | Replacement of hazardous organic solvents with greener alternatives such as water, ionic liquids, or performing reactions under solvent-free conditions. rasayanjournal.co.in |

| Energy Efficiency | Employing methods like microwave-assisted or ultrasonic synthesis to reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in |

| Atom Economy | Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of all materials used in the process into the final product. rasayanjournal.co.in |

Integration with Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting prospects for this compound. The presence of hydrogen bond donors and acceptors, as well as the aromatic pyridine (B92270) ring, makes this compound an excellent candidate for the construction of complex, self-assembled supramolecular architectures.

Research into pyridine-2,6-diimine-linked macrocycles has shown their ability to self-assemble into high-aspect-ratio nanotubes under mild acidic conditions. nih.gov Similarly, N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems are known to form a wide range of super-architectures through hydrogen-bonding arrays. nih.gov These examples suggest that this compound could be a valuable building block in the design of novel supramolecular materials with tailored properties and functions. The ability of such compounds to form predictable, ordered structures is crucial for applications in materials science and nanotechnology. acs.orgsemanticscholar.org

The driving forces behind the self-assembly of pyridine-based molecules are highlighted in the following table.

| Interaction Type | Role in Supramolecular Assembly |

| Hydrogen Bonding | The N-H group of the ethylamino substituent and the carbonyl oxygen of the ester can act as hydrogen bond donors and acceptors, respectively, directing the assembly of molecules into specific arrangements. nih.gov |

| π-π Stacking | The electron-deficient pyridine ring can participate in π-π stacking interactions with other aromatic systems, contributing to the stability of the supramolecular structure. |

| Metal Coordination | The pyridine nitrogen atom can coordinate with metal ions, enabling the formation of metallo-supramolecular structures with defined geometries and properties. acs.orgsemanticscholar.org |

Application in Flow Chemistry and Microreactor Technologies

Flow chemistry, utilizing microreactors, presents a paradigm shift from traditional batch processing, offering enhanced control over reaction parameters, improved safety, and scalability. vapourtec.com The synthesis of this compound, particularly through nucleophilic aromatic substitution (SNAr) reactions on a chloronicotinate precursor, is well-suited for this technology. vapourtec.com

Continuous flow processing allows for reactions to be conducted safely at elevated temperatures and pressures, which can significantly intensify the reaction and shorten reaction times. nih.govnih.gov This is particularly advantageous when using volatile reagents like ethylamine (B1201723). vapourtec.com The high surface-area-to-volume ratio in microreactors facilitates excellent heat transfer, enabling precise temperature control and minimizing the formation of byproducts. vapourtec.com The successful application of flow chemistry in the synthesis of various heterocyclic compounds, including anilines and pyrimidine (B1678525) derivatives, underscores its potential for the efficient and scalable production of this compound. vapourtec.comnih.gov

The advantages of employing flow chemistry for the synthesis of compounds like this compound are outlined below.

| Feature of Flow Chemistry | Benefit for Synthesis |

| Enhanced Safety | Small reaction volumes minimize the risks associated with handling hazardous reagents and exothermic reactions. |

| Precise Control | Accurate control over temperature, pressure, and residence time leads to higher yields and purity. vapourtec.com |

| Rapid Optimization | The ability to quickly screen a wide range of reaction conditions accelerates process development. nih.gov |

| Scalability | Seamless scaling from laboratory to production scale by running multiple reactors in parallel ("numbering-up"). |

Computational Design and In Silico Screening of Novel Analogues

Computational chemistry and in silico screening have become indispensable tools in modern drug discovery and materials science. These methods can be powerfully applied to the design and evaluation of novel analogues of this compound with desired biological activities or material properties.

Molecular docking studies can predict the binding modes and affinities of designed compounds to biological targets, such as enzymes or receptors. This approach has been successfully used to identify potential inhibitors for various diseases, including cancer and tuberculosis, based on scaffolds similar to nicotinic acid. iajpr.commdpi.comnih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps in the early-stage assessment of the pharmacokinetic and safety profiles of new chemical entities, reducing the likelihood of late-stage failures in drug development. nih.gov The design of nicotinamide derivatives as histone deacetylase-3 inhibitors has demonstrated the utility of these computational approaches in generating potent and selective bioactive molecules. rsc.org

The key steps in the computational design and screening of novel analogues are presented in the following table.

| Computational Method | Purpose |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. iajpr.commdpi.com |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to predict the biological activity of compounds based on their chemical structure. |

| In Silico ADMET Prediction | Assesses the drug-like properties of molecules, including their absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the dynamic behavior of ligand-target complexes and predict binding free energies. nih.gov |

Advanced Characterization Techniques (e.g., X-ray Crystallography for solid-state structures)

A thorough understanding of the three-dimensional structure and solid-state properties of this compound and its derivatives is crucial for controlling their physical properties and for rational drug design. Advanced characterization techniques, particularly single-crystal X-ray diffraction, provide definitive information about the molecular conformation and intermolecular interactions in the crystalline state.

While the specific crystal structure of this compound is not yet reported, studies on related functionalized pyridine and nicotinic acid derivatives have demonstrated the power of X-ray crystallography in elucidating their solid-state architectures. nih.govresearchgate.net For example, the analysis of functionalized pyridine in iron(III) complexes revealed how substituents on the pyridine ring influence the coordination geometry and electronic properties of the metal center. nih.govresearchgate.net In cases where suitable single crystals are difficult to obtain, X-ray powder diffraction (XRPD) can be a valuable tool for structural analysis.

Other solid-state characterization techniques also play a vital role.

| Characterization Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Precise determination of bond lengths, bond angles, and intermolecular interactions in the crystalline solid. nih.gov |

| Powder X-ray Diffraction (PXRD) | Identification of crystalline phases, determination of polymorphism, and assessment of crystallinity. |

| Differential Scanning Calorimetry (DSC) | Measurement of thermal properties such as melting point, enthalpy of fusion, and detection of phase transitions. |

| Thermogravimetric Analysis (TGA) | Determination of thermal stability and decomposition profiles. |

| Solid-State NMR (ssNMR) | Provides information about the local chemical environment and packing of molecules in the solid state, especially for non-crystalline or disordered materials. |

The application of these advanced techniques will be instrumental in building a comprehensive understanding of the structure-property relationships for this compound and its analogues, thereby guiding the development of new materials and therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.